molecular formula C25H21N3O B3480082 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide

Cat. No.: B3480082
M. Wt: 379.5 g/mol
InChI Key: SALNSBJIANNWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the condensation of tryptanthrin, as well as its 2,8-dimethyl and 2,8-dibromo derivatives with indole, gave previously unreported 6,6-di(indol-3-yl)indolo[2,1-b]quinazolin-12(6H)-ones .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the functional groups and carbon-hydrogen framework present in the molecule .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For instance, the condensation of tryptanthrin, as well as its 2,8-dimethyl and 2,8-dibromo derivatives with indole, resulted in the formation of 6,6-di(indol-3-yl)indolo[2,1-b]quinazolin-12(6H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using various analytical techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the 1H NMR and 13C NMR spectra can provide information about the carbon-hydrogen framework .

Mechanism of Action

While the specific mechanism of action for “N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide” is not available, quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the development of novel quinazoline derivatives with enhanced biological activities and minimal side effects.

Properties

IUPAC Name

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-12-13-21-20(14-16)25-24(27-23(29)15-18-8-4-3-5-9-18)19-10-6-7-11-22(19)28(25)17(2)26-21/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALNSBJIANNWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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